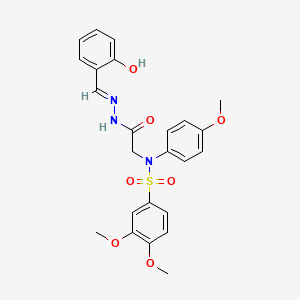
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a pyridine ring, a benzyl group, and an oxadiazole ring. The synthesis of this compound is of interest to many researchers due to the unique properties it possesses, which make it useful in various scientific applications.
作用機序
The mechanism of action of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, studies have shown that this compound can selectively inhibit the activity of certain enzymes, including kinases, which are involved in various biological processes. This inhibition can lead to the modulation of cellular signaling pathways, resulting in changes in cell behavior and function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can selectively inhibit the activity of specific kinases, leading to the modulation of cellular signaling pathways. This inhibition can result in changes in cell behavior and function, including cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to exhibit excellent fluorescence properties, making it useful in fluorescent labeling and biological imaging.
実験室実験の利点と制限
The advantages of using N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments include its excellent fluorescence properties, its ability to selectively inhibit the activity of specific enzymes, and its potential applications in drug discovery and development. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research and development of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. These include further studies to fully understand its mechanism of action, the development of new synthetic methods to improve its yield and purity, and the exploration of its potential applications in various scientific fields, including drug discovery and development, fluorescent labeling, and biological imaging. Additionally, the development of new bioactive compounds based on this molecule could lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the reaction of 2-amino-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting compound is purified by column chromatography or recrystallization to obtain a pure product.
科学的研究の応用
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been used in various scientific research applications, including drug discovery and development, fluorescent labeling, and biological imaging. This compound has been shown to exhibit excellent fluorescence properties, making it useful in fluorescent labeling and biological imaging. Additionally, it has been used as a starting material for the synthesis of various bioactive compounds, including kinase inhibitors and anticancer agents.
特性
IUPAC Name |
N-benzyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-7-5-10-17(13-15)19-24-21(26-25-19)18-11-6-12-22-20(18)23-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUBAWPEKLTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)




![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)





